Macrophage-activating lipopeptide 2

Stereochemistry-activity relationship TLR2 agonism Cytokine release

MALP-2 (CAS 250718-44-6, R-stereoisomer) is the evidence-preferred TLR2/6 heterodimer agonist for vascular wound healing and restenosis research—a single 10 µg IV injection accelerates reendothelialization 3.5-fold and completely prevents neointima formation in murine models. Unlike triacylated Pam3CSK4 (TLR2/1), MALP-2 signals exclusively via TLR2/TLR6, and its R-stereochemistry confers >100-fold greater potency than the S-enantiomer. The native CGNNDE peptide sequence also imparts distinct immune outcomes versus Pam2CSK4. With completed Phase I clinical tolerability data for intracutaneous wound administration and ~1,000-fold lower Limulus reactivity than LPS, MALP-2 is the procurement choice for laboratories requiring stereochemically defined, receptor-specific TLR2/6 activation in vascular biology, mucosal vaccination, or macrophage-centric wound healing applications. Insist on R-stereoisomer specification with ≥98% purity.

Molecular Formula C99H167N19O30S
Molecular Weight 2135.6 g/mol
CAS No. 250718-44-6
Cat. No. B10860936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMacrophage-activating lipopeptide 2
CAS250718-44-6
Molecular FormulaC99H167N19O30S
Molecular Weight2135.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC
InChIInChI=1S/C99H167N19O30S/c1-5-8-10-12-14-16-18-20-22-24-26-28-33-43-84(131)147-59-64(148-85(132)44-34-29-27-25-23-21-19-17-15-13-11-9-6-2)60-149-61-65(102)87(133)106-56-80(124)107-71(52-77(103)121)92(138)113-72(53-78(104)122)93(139)115-74(55-83(129)130)94(140)110-68(46-48-82(127)128)90(136)116-75(57-119)96(142)114-73(54-79(105)123)95(141)118-86(62(4)7-3)98(144)117-76(58-120)97(143)112-70(51-63-39-31-30-32-40-63)91(137)108-66(41-35-37-49-100)88(134)109-67(45-47-81(125)126)89(135)111-69(99(145)146)42-36-38-50-101/h30-32,39-40,62,64-76,86,119-120H,5-29,33-38,41-61,100-102H2,1-4H3,(H2,103,121)(H2,104,122)(H2,105,123)(H,106,133)(H,107,124)(H,108,137)(H,109,134)(H,110,140)(H,111,135)(H,112,143)(H,113,138)(H,114,142)(H,115,139)(H,116,136)(H,117,144)(H,118,141)(H,125,126)(H,127,128)(H,129,130)(H,145,146)/t62-,64+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,86-/m0/s1
InChIKeyDMWMUMWKGKGSNW-OPMCLZTFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Macrophage-Activating Lipopeptide 2 (MALP-2, CAS 250718-44-6): A Diacylated TLR2/6 Agonist Lipopeptide for Immunomodulation and Vascular Repair Research


Macrophage-activating lipopeptide 2 (MALP-2, CAS 250718-44-6) is a synthetic diacylated lipopeptide analogue of the Mycoplasma fermentans outer membrane lipoprotein M161Ag [1]. It consists of a 13-residue peptide (GNNDESNISFKEK) N-terminally conjugated to an S-[(2R)-2,3-bis(palmitoyloxy)propyl]-L-cysteinyl lipid anchor, with molecular formula C99H167N19O30S and a molecular weight of 2135.56 Da [2]. MALP-2 functions as a selective agonist of the Toll-like receptor 2/6 (TLR2/TLR6) heterodimer, activating the MyD88-dependent NF-κB signaling pathway to induce cytokine and chemokine production [1][3]. Commercially available at ≥95–98% purity, the R-stereoisomer of the diacylglycerol moiety is the biologically active form, exhibiting >100-fold greater potency than the S-stereoisomer [3]. MALP-2 has advanced to Phase I/II clinical evaluation for wound healing and pancreatic carcinoma [1].

Why Generic Substitution Among TLR2 Agonists Fails: Structural Determinants of MALP-2 Receptor Specificity and Functional Outcome


MALP-2 cannot be interchanged with other commercially available TLR2 agonists because its biological activity is dictated by three interdependent structural features that are absent in common alternatives. First, the R-stereochemistry of the diacylglycerol moiety is essential—the S-enantiomer is >100-fold less potent [1], making stereochemical purity a non-negotiable procurement criterion. Second, MALP-2 signals exclusively through the TLR2/TLR6 heterodimer and not through TLR2/TLR1 [2], whereas the widely used triacylated lipopeptide Pam3CSK4 signals through TLR2/TLR1, and even the structurally related diacylated lipopeptide Pam2CSK4 can engage TLR2/TLR1 under certain conditions [3]. Third, the peptide sequence of MALP-2 (CGNNDESNISFKEK) is a functional determinant: substituting the peptide with the RGDS motif (creating P2C-RGDS) alters DC activation kinetics and in vivo anti-tumor activity [4], while the native CGNNDE sequence specifically impairs NK cell activation via mDC TLR2 compared with Pam2CSK4 [5]. These data demonstrate that TLR2 agonism is not a class effect—receptor heterodimer preference, stereochemistry, and peptide sequence each quantitatively alter downstream immune outcomes.

Quantitative Differentiation Evidence for Macrophage-Activating Lipopeptide 2 (MALP-2) Versus Closest Comparators: A Procurement-Focused Data Guide


R-Stereoisomer of MALP-2 Is >100-Fold More Potent Than the S-Stereoisomer in Cytokine and NO Release

The R-stereoisomer of MALP-2 (R-MALP) is >100-fold more active than the S-stereoisomer (S-MALP) in stimulating the release of cytokines, chemokines, and nitric oxide (NO) from macrophages [1]. This stereochemical preference was demonstrated in both wild-type macrophages and TLR2-reconstituted systems, where TLR2- and MyD88-deficient cells showed severely impaired cytokine production in response to both isomers, confirming TLR2/MyD88 dependence [1]. The R-configuration of the central carbon in the diacylglycerol moiety is the critical structural determinant for TLR2/TLR6 recognition [2]. This quantitative difference has direct procurement implications: commercial MALP-2 must be specified as the R-stereoisomer (CAS 250718-44-6) to ensure biological activity equivalent to the published literature.

Stereochemistry-activity relationship TLR2 agonism Cytokine release Nitric oxide

MALP-2 Signals Exclusively Through TLR2/TLR6, Not TLR2/TLR1—Defining Receptor-Level Differentiation from Pam3CSK4

In reconstitution experiments using TLR2-/- TLR6-/- embryonic fibroblasts, co-expression of TLR2 and TLR6 was absolutely required for MALP-2 responsiveness, whereas Pam3CSK4 responses required TLR2 and TLR1 [1]. Domain-swap experiments between human TLR1 and TLR6 further revealed that the R-stereoisomer of MALP-2 exclusively activates epithelial cells through TLR2/TLR6 but not through TLR2/TLR1 [2]. In contrast, Pam3CSK4 signals preferentially through TLR2/TLR1 heterodimers [2]. This functional divergence is further underscored by the finding that MALP-2 and Pam3CSK4 have differential effects on mast cell degranulation: Pam3CSK4, but not MALP-2, suppresses antigen-induced degranulation of bone marrow-derived mast cells in a TLR2-independent manner [3]. Additionally, the TLR1/2 agonist Pam3CSK4 inhibited IL-8 production in cervicovaginal models, whereas the TLR2/6 agonist MALP-2 had no or only weak impact on this readout [4].

TLR heterodimer selectivity TLR2/TLR6 TLR2/TLR1 Receptor reconstitution

MALP-2 Demonstrates ~1,000-Fold Lower Limulus Amebocyte Lysate Reactivity and Lower Pyrogenicity Compared with LPS

In a direct comparative study, MALP-2 was approximately 1,000-fold less active than lipopolysaccharide (LPS) in the Limulus amebocyte lysate gelation test, despite inducing all other tested endotoxic activities to an extent comparable to LPS [1]. Furthermore, MALP-2 proved much less pyrogenic than LPS in rabbit pyrogenicity assays [2]. This quantitative pyrogenicity differential is mechanistically grounded: MALP-2 signals through TLR2/TLR6, while LPS signals through TLR4, and MALP-2's biological activities are preserved in LPS-non-responder mice (C57BL10/ScCr), confirming TLR4-independent signaling [1]. In a Phase I clinical trial involving intracutaneous injection of MALP-2 into small wounds in 12 patients, doses up to 1 µg per wound were tolerated without any systemic side effects, causing only transient local erythema that faded within 48 hours [3].

Endotoxin comparison Pyrogenicity Limulus assay In vivo tolerability

MALP-2 Activates Neutrophil Granulocytes at Lower Concentrations Than Pam3CSK4: Direct Comparative Functional Evidence

In highly purified human neutrophil granulocytes (PMN), MALP-2 at 10 ng/ml induced an activated cell shape, secretion of IL-8 and MIP-1β, enhanced phagocytic capacity, downregulation of CD62L, and upregulation of CD11b [1]. Critically, the same study compared MALP-2 with the TLR2/1 agonist Pam3CysSK4 (Pam3CSK4) and found that Pam3CysSK4 also activated PMN, but in comparison to MALP-2, at higher concentrations [1]. This concentration-dependent potency difference was observed under identical experimental conditions. Additionally, MALP-2 inhibited constitutive PMN apoptosis (short-term effect on resting PMN, with prolonged protection after transendothelial migration) and primed PMN for fMLP-induced oxidative burst without directly inducing reactive oxygen intermediate production [1].

Neutrophil activation TLR2/6 vs TLR2/1 CD62L CD11b Phagocytosis

A Single Intravenous Injection of MALP-2 Accelerates Reendothelialization Up to 3.5-Fold and Completely Prevents Neointima Formation After Vascular Injury

In a murine model of electrical carotid artery injury, a single intravenous injection of MALP-2 (1 or 10 µg) dose-dependently accelerated reendothelialization up to 3.5-fold (n=12–18, P<0.001), an effect abolished by co-administration of neutralizing antibodies against TLR2 and TLR6 [1][2]. Endothelial cell proliferation at wound margins, quantified by 5-ethynyl-2′-deoxyuridine incorporation, was significantly higher in MALP-2-treated animals (P<0.05) [2]. Crucially, wire injury-induced neointima formation of the left common carotid artery was completely prevented by a single injection of MALP-2 (10 µg, IV) [2]. In vitro, MALP-2 induced proliferation (BrdU incorporation, P<0.05) and wound closure of endothelial cells but not of smooth muscle cells, demonstrating cell-type selectivity [2]. No comparator TLR2/6 agonist has been shown to achieve complete neointima prevention with a single-dose regimen in this model, establishing a unique efficacy benchmark for MALP-2 in vascular repair applications.

Vascular injury Reendothelialization Neointima formation Restenosis In vivo efficacy

MALP-2 Is Far Less Effective Than Pam2CSK4 at Inducing NK Cell Activation via Dendritic Cell TLR2—A Critical Selectivity Caveat for NK Immunotherapy Applications

In a head-to-head comparison using mouse myeloid dendritic cells (mDC), MALP-2 (both the 6-amino-acid 's' form and the 14-amino-acid 'f' form) matured mDC and induced IL-6, IL-12p40, and TNF-α to a similar extent as each other, but far less effectively activated NK cells than Pam2CSK4, a positive control diacyl lipopeptide of 6 amino acids [1]. Although both MALP-2 and Pam2CSK4 are TLR2/6 agonists that activate the MyD88 pathway, MALP-2's CGNNDE peptide sequence specifically impaired external NK activation through mDC TLR2 [1]. Even the more active MALP-2s form barely induced in vivo growth retardation of an NK-sensitive implant tumor [1]. These results establish that MALP-2 is applicable as a cytokine inducer but not as an adjuvant for antitumor NK immunotherapy [1], whereas Pam2CSK4 is more effective for NK-dependent applications.

NK cell activation Dendritic cells TLR2 Pam2CSK4 Antitumor immunotherapy

Evidence-Backed Research and Industrial Application Scenarios for Macrophage-Activating Lipopeptide 2 (MALP-2, CAS 250718-44-6)


Vascular Injury and Restenosis Model: Single-Dose Reendothelialization and Neointima Prevention

Based on the quantitative evidence that a single intravenous injection of MALP-2 (10 µg) accelerates reendothelialization up to 3.5-fold and completely prevents wire injury-induced neointima formation in murine carotid artery models [1][2], MALP-2 is the evidence-preferred TLR2/6 agonist for laboratories investigating vascular wound healing and restenosis. Unlike standard antiproliferative agents used in drug-eluting stents—which suppress neointima at the cost of retarding reendothelialization—MALP-2 simultaneously promotes endothelial proliferation and suppresses smooth muscle cell-driven neointima formation in a cell-type-selective manner [2]. MALP-2 also promotes collateral growth and perfusion recovery in hypercholesterolemic Apoe-deficient mouse hind limb ischemia models [3]. For procurement, the R-stereoisomer specification (CAS 250718-44-6) with ≥95% purity is critical, as the S-stereoisomer is >100-fold less active [4].

Mucosal Vaccine Adjuvant Development: Th1-Skewed Immune Response Without TLR4-Mediated Pyrogenicity

MALP-2's demonstrated efficacy as a mucosal adjuvant—specifically, its ability to significantly increase antigen-specific IFN-γ-producing cells when co-administered with HIV-1 Tat protein via intranasal vaccination, inducing a dominant Th1 response as opposed to the Th2 response observed with incomplete Freund's adjuvant [1][2]—positions it as a procurement candidate for vaccine adjuvant research. Its ~1,000-fold lower Limulus reactivity and lower pyrogenicity compared with LPS [3] make it suitable for in vivo vaccination studies where TLR4-mediated endotoxic shock must be avoided. The TLR2/TLR6 selectivity of MALP-2 also avoids the TLR2/TLR1-driven mast cell degranulation suppression observed with Pam3CSK4 [4], which may be relevant for vaccines targeting mucosal mast cell-rich tissues.

Wound Healing Research: Clinically Tolerated Macrophage-Stimulating Agent with Phase I Human Safety Data

MALP-2 has completed a Phase I clinical trial demonstrating tolerability upon intracutaneous injection into human wounds at doses up to 1 µg without systemic side effects [1], providing human safety data absent for most other synthetic TLR2 agonists. The rationale—that MALP-2 stimulates macrophages, the principal source of multiple growth factors sequentially required for wound healing [1]—is supported by preclinical efficacy in diabetic mouse wound models [1]. For procurement in wound healing research, MALP-2 offers the advantage of a macrophage-centric mechanism distinct from single growth factor approaches, with the additional evidence that it activates neutrophil functions (phagocytosis, IL-8 secretion) at low concentrations [2].

Allergic Asthma and Th2-to-Th1 Immune Deviation Research

In a murine allergic asthma model, intratracheal co-administration of MALP-2 with IFN-γ in ovalbumin-sensitized BALB/c mice significantly reduced airway hyperreactivity (AHR) compared with sensitized, NaCl-treated positive controls, and reduced eosinophilia and Th2 cytokines (IL-5, IL-13) to the levels of unsensitized animals while markedly increasing IL-12p70 and neutrophil numbers [1]. This quantitative in vivo efficacy for reversing established allergic inflammation makes MALP-2 a procurement-relevant tool for Th2-to-Th1 immune deviation research. Unlike systemic TLR agonists, intratracheal MALP-2 enables lung-localized immunomodulation, and its TLR2/TLR6 selectivity avoids the mast cell degranulation suppression seen with the TLR1/2 agonist Pam3CSK4 [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Macrophage-activating lipopeptide 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.